molecular formula C2H6N4S B14295633 1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole CAS No. 114232-53-0

1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole

Cat. No.: B14295633
CAS No.: 114232-53-0
M. Wt: 118.16 g/mol
InChI Key: LCTDHDWDOACPDS-UHFFFAOYSA-N
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Description

1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole is a heterocyclic compound containing a five-membered ring with four nitrogen atoms and one sulfur atom. This compound is part of the tetrazole family, known for their high nitrogen content and stability. Tetrazoles have diverse applications in medicinal chemistry, material science, and coordination chemistry .

Preparation Methods

The synthesis of 1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole can be achieved through various methods. One common synthetic route involves the reaction of methyl isothiocyanate with sodium azide under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is conducted at elevated temperatures to facilitate the formation of the tetrazole ring .

Industrial production methods often involve the use of heterogeneous catalysts to improve yield and efficiency. Microwave-assisted synthesis and the use of nanoparticles as catalysts are also explored to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

    Medicine: Tetrazole derivatives are explored for their potential as bioisosteres of carboxylic acids in drug design, enhancing the pharmacokinetic properties of therapeutic agents.

    Industry: It is used in the production of explosives, photography chemicals, and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of 1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The tetrazole ring’s high nitrogen content allows for strong coordination with metal ions, making it an effective ligand in coordination complexes. In biological systems, the compound can inhibit enzyme activity by binding to active sites or altering protein conformation .

Comparison with Similar Compounds

1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole can be compared with other tetrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tetrazole derivatives.

Properties

CAS No.

114232-53-0

Molecular Formula

C2H6N4S

Molecular Weight

118.16 g/mol

IUPAC Name

4-methyl-3-sulfido-1,5-dihydrotetrazol-3-ium

InChI

InChI=1S/C2H6N4S/c1-5-2-3-4-6(5)7/h3H,2H2,1H3

InChI Key

LCTDHDWDOACPDS-UHFFFAOYSA-N

Canonical SMILES

CN1CNN=[N+]1[S-]

Origin of Product

United States

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